N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine
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Overview
Description
N-[[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine is a benzoxazole.
Scientific Research Applications
1. Neurological Research
Research has shown that certain aromatic amines have neurological implications. For instance, a study highlighted the case where the abuse of a meperidine congener led to parkinsonism, suggesting potential neurotoxic effects of certain amines, which could be relevant in the study of neurological diseases and drug design (Davis et al., 1979).
2. Dietary Carcinogen Biomonitoring
Several studies have focused on heterocyclic amines (HCAs) formed during the cooking of meat and their potential carcinogenic effects. Understanding the metabolic pathways and biomonitoring of these amines, including the formation of DNA adducts, is crucial for assessing the risk of cancer. This research is fundamental in evaluating dietary risks and developing preventive strategies (Wakabayashi et al., 1993; Stillwell et al., 1999).
3. Understanding Metabolic Pathways
Studies have been conducted to understand the metabolism of various amines, including the processes of adduct formation and metabolism at low doses in humans and rodents. Insights into these metabolic pathways can provide essential information for drug development and toxicity assessment (Turteltaub et al., 1999).
4. Allergic Reactions and Sensitivities
Research into various amines has shown that they can induce allergic reactions and sensitivities, such as contact allergy due to specific compounds. Understanding these reactions is vital for developing safer compounds and for the diagnosis and treatment of allergic reactions (Foti et al., 1995; Herve‐Bazin et al., 1977).
properties
Molecular Formula |
C15H11F2N3O2 |
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Molecular Weight |
303.26 g/mol |
IUPAC Name |
N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H11F2N3O2/c16-14(17)21-12-7-3-1-5-10(12)9-18-20-15-19-11-6-2-4-8-13(11)22-15/h1-9,14H,(H,19,20)/b18-9+ |
InChI Key |
OSDGXTXDLILUHV-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3O2)OC(F)F |
SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3O2)OC(F)F |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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